
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroaniline.
Protection of Amino Group: The amino group of 2-fluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form 2-fluoro-N-(tert-butoxycarbonyl)aniline.
Borylation: The protected aniline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate, solvent (e.g., water or methanol).
Substitution: Nucleophile (e.g., amine or thiol), solvent (e.g., DMF or DMSO), base (e.g., NaH or K2CO3).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies and drug discovery.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tert-butoxycarbonyl (Boc) group provides protection to the amino group, allowing selective reactions to occur at other functional sites. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid
- (5-((tert-Butoxycarbonyl)amino)-2-bromophenyl)boronic acid
- (5-((tert-Butoxycarbonyl)amino)-2-iodophenyl)boronic acid
Uniqueness
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable tool in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15BFNO4 |
|---|---|
Poids moléculaire |
255.05 g/mol |
Nom IUPAC |
[2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Clé InChI |
MFRJHECTCPPIAC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


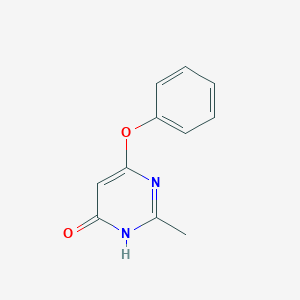

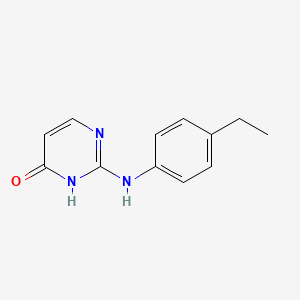
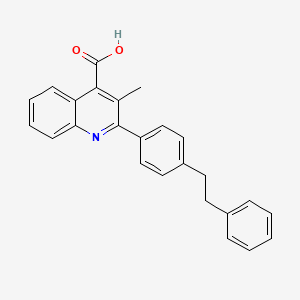
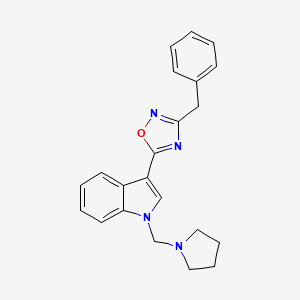

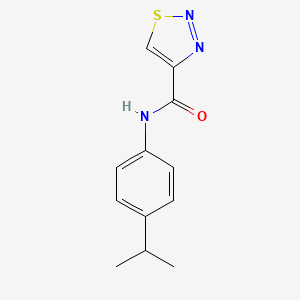

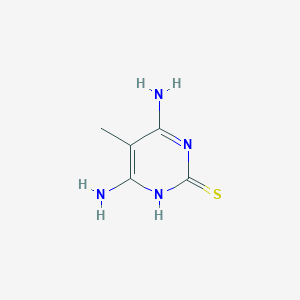
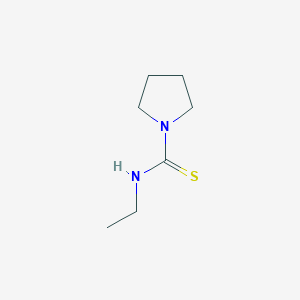
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
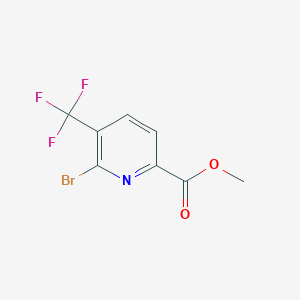
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
